N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide
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Overview
Description
N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide is an organic compound with a complex structure that includes a chlorophenyl group, an ethylideneamino group, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide typically involves the condensation of 4-chloroacetophenone with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Substituted derivatives with amines or thiols.
Scientific Research Applications
N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a fluorophenyl group instead of a nitrobenzamide group.
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a methylphenyl group instead of a nitrobenzamide group.
Uniqueness
N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12ClN3O3 |
---|---|
Molecular Weight |
317.72 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C15H12ClN3O3/c1-10(11-6-8-12(16)9-7-11)17-18-15(20)13-4-2-3-5-14(13)19(21)22/h2-9H,1H3,(H,18,20)/b17-10+ |
InChI Key |
VSPXKWKZGVYMEC-LICLKQGHSA-N |
SMILES |
CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)Cl |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1[N+](=O)[O-])/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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